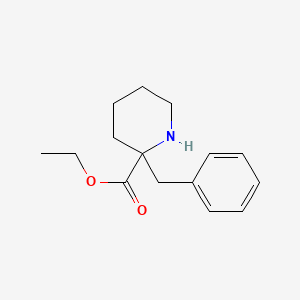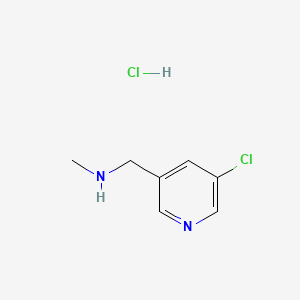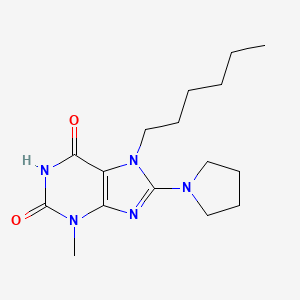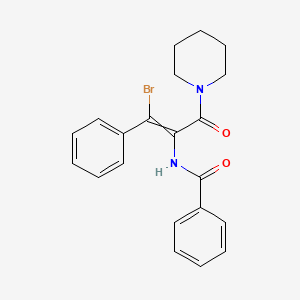![molecular formula C19H23N5O2 B14092584 1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092584.png)
1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their significant biological activities
准备方法
The synthesis of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methyl, phenyl, and 3-methylbutyl groups. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
化学反应分析
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This can result in various cellular effects, such as decreased proliferation and increased differentiation.
相似化合物的比较
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure but different functional groups.
Theophylline: Used in respiratory diseases, it shares a purine core but has distinct pharmacological properties.
Xanthine: A precursor to uric acid, it is structurally related but has different biological roles.
The uniqueness of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C19H23N5O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methylbutyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)9-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
InChI 键 |
AEXSNRCIPAYXQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092517.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092526.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092536.png)
![7-methyl-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092543.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)
![1-[2-(Dimethylamino)phenyl]cyclohexanol](/img/structure/B14092568.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092577.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092580.png)

![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)
